Product packaging for Hexanamide, N-allyl-(Cat. No.:)

Hexanamide, N-allyl-

Cat. No.: B8448097
M. Wt: 155.24 g/mol
InChI Key: LOZLMTIKLHNPLV-UHFFFAOYSA-N
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Description

Contextualization within N-Substituted Amide Chemistry

N-substituted amides are a class of organic compounds derived from amides where a hydrogen atom on the nitrogen is replaced by a substituent group, such as an alkyl or aryl group. fiveable.memasterorganicchemistry.com The amide functional group is fundamental in biological systems, forming the peptide bonds that link amino acids in proteins. libretexts.org

The reactivity of N-substituted amides is influenced by the nature of the substituent on the nitrogen atom. fiveable.me This substituent can affect the amide's basicity and its susceptibility to reactions like hydrolysis. fiveable.me The synthesis of N-substituted amides can be achieved through various methods, including the acylation of primary or secondary amines with acyl chlorides or acid anhydrides. masterorganicchemistry.comchemguide.co.uk This reaction is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com The "N" in the nomenclature, as in N-allylhexanamide, specifies that the substituent is attached to the nitrogen atom. masterorganicchemistry.comchemguide.co.uk These compounds are crucial building blocks in the synthesis of more complex molecules, finding use in the development of pharmaceuticals and agrochemicals. fiveable.meresearchgate.net

Significance of the Allyl Moiety in Organic Synthesis and Materials Science

The allyl group, with the structure −CH₂−HC=CH₂, is a versatile functional group in organic chemistry. wikipedia.org Its name originates from Allium sativum, the scientific name for garlic, from which an allyl derivative was first isolated in 1844. wikipedia.org The presence of a double bond adjacent to a CH₂ group confers heightened reactivity to the allylic position. wikipedia.org

This reactivity allows allyl groups to participate in a wide array of chemical reactions, making them valuable in synthesis. ontosight.ai Key reactions involving the allyl group include:

Allylation : The process of adding an allyl group to a substrate. wikipedia.org This can be achieved through various methods, including reactions with allylmetallic reagents or through transition metal-catalyzed processes. wikipedia.orgontosight.ai

Isomerization : The double bond in N-allyl amides can be induced to migrate, forming enamides, which are important synthetic intermediates. researchgate.netresearchgate.net

Oxidative Cyclization : N-allyl amides can undergo enantioselective oxidative cyclization to form oxazolines, which are heterocyclic compounds found in biologically active molecules. chemrxiv.org

Protecting Group Chemistry : The allyl group is often used as a protecting group for alcohols due to its stability under both acidic and basic conditions. organic-chemistry.org It can be removed under specific, mild conditions, often involving a palladium catalyst. organic-chemistry.org

In materials science, the reactivity of the allyl group is harnessed to create crosslinked polymers. wikipedia.orgontosight.ai For instance, the crosslinking of materials via allylic sites is a fundamental process in the vulcanization of rubber and the drying of oils in paints. wikipedia.org The ability of allyl compounds to undergo addition reactions makes them useful monomers and prepolymers for manufacturing resins and plastics. taylorandfrancis.com

Historical Overview of Research on N-Allyl Amides

Research into N-allyl amides has evolved, with a significant focus on leveraging the reactivity of the allyl group for synthetic transformations. An important area of investigation has been the isomerization of N-allyl amides to form enamides. Early research in this area, dating back to at least 1980, demonstrated that this double bond migration could be induced by transition metal complexes, specifically those of rhodium, ruthenium, and iron. researchgate.netacs.org This work established a method for synthesizing substituted aliphatic N-propenylamides from N-allylamides. researchgate.net

Subsequent research has continued to explore and refine this isomerization process. More recent studies have focused on developing catalytic systems that provide high geometric selectivity, allowing for the synthesis of specific E- or Z-enamides. researchgate.net For example, ruthenium and palladium-based catalysts have been employed to achieve stereoselective isomerization of allylamides. researchgate.net These geometrically defined enamides are valuable because they are precursors for the asymmetric incorporation of nitrogen in complex molecules and are found in various bioactive pharmacophores. researchgate.net

Beyond isomerization, research has expanded to include other transformations of N-allyl amides. For instance, rhodium(III)-catalyzed amidation of C-H bonds with isocyanates has been developed as a direct route to N-acyl anthranilamides and β-enamine amides. nih.gov Furthermore, enantioselective oxidative cyclization of N-allyl benzamides, using chiral catalysts, has been established as a method to produce highly enantioenriched oxazolines, which are important structural motifs in natural products and chiral ligands. chemrxiv.org These research avenues highlight the ongoing utility of N-allyl amides as versatile substrates in the development of new synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B8448097 Hexanamide, N-allyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-prop-2-enylhexanamide

InChI

InChI=1S/C9H17NO/c1-3-5-6-7-9(11)10-8-4-2/h4H,2-3,5-8H2,1H3,(H,10,11)

InChI Key

LOZLMTIKLHNPLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCC=C

Origin of Product

United States

Synthetic Methodologies for N Allylhexanamide

Direct Amidation Strategies for N-Allylhexanamide Synthesis

Direct amidation represents the most straightforward pathway to N-allylhexanamide, typically involving the formation of an amide bond between a six-carbon acyl donor and an allyl-containing amine, or vice versa.

Acylation of Allylamine (B125299) with Hexanoic Acid Derivatives

The most common and high-yielding method for synthesizing N-allylhexanamide is the acylation of allylamine with a derivative of hexanoic acid, most notably hexanoyl chloride. This reaction, often performed under Schotten-Baumann conditions, is characterized by its simplicity and efficiency. In a typical procedure, hexanoyl chloride is added gradually to a cooled solution of allylamine in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran, often in the presence of a tertiary amine base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. nih.govorganic-chemistry.org This method has been reported to produce N-allylhexanamide in excellent yields, often exceeding 90%. nih.govcapes.gov.br

A greener alternative to using acyl chlorides involves the direct enzymatic amidation of hexanoic acid with allylamine. figshare.com Research has shown that Candida antarctica lipase (B570770) B (CALB) can effectively catalyze this transformation in an organic solvent like cyclopentyl methyl ether. figshare.com This biocatalytic approach avoids the use of harsh reagents and produces water as the only byproduct, aligning with the principles of sustainable chemistry. figshare.comresearchgate.net

Table 1: Comparison of Acylation Methods for N-Allylhexanamide Synthesis

Hexanoic Acid Derivative Amine Reagents/Catalyst Solvent Conditions Yield (%) Reference(s)
Hexanoyl chloride Allylamine Triethylamine Dichloromethane (CH₂Cl₂) <0 °C to RT 95 nih.gov
Hexanoyl chloride Allylamine - Tetrahydrofuran (THF) 15 °C to RT - organic-chemistry.orgorganic-chemistry.orgacs.org
Hexanoic acid Allylamine Candida antarctica lipase B (CALB) Cyclopentyl methyl ether 50-70 °C Excellent figshare.com

Allylation of Hexanamide (B146200) Precursors

An alternative direct approach is the N-alkylation of a hexanamide precursor with an allylating agent. While direct alkylation of primary amines often leads to overalkylation, the alkylation of primary amides can be controlled more effectively. wikipedia.orgacs.org This strategy involves the deprotonation of hexanamide with a suitable base to form an amidate anion, which then acts as a nucleophile, attacking an allyl halide (e.g., allyl bromide) to form the N-C bond.

General methods for the N-alkylation of primary amides have been developed that are applicable to this synthesis. For instance, a protocol using potassium phosphate (B84403) (K₃PO₄) in acetonitrile (B52724) has been shown to facilitate the coupling of primary amides with alkyl halides without the need for strong bases or metal catalysts. escholarship.org Another approach involves a photoinduced, copper-catalyzed monoalkylation of primary amides with alkyl bromides or iodides at room temperature. acs.org While not specifically documented for N-allylhexanamide, these methodologies represent viable synthetic routes.

Transition Metal-Catalyzed Approaches to N-Allylhexanamide Synthesis

Transition metal catalysis offers powerful and versatile methods for C-N bond formation, providing alternative routes to N-allylhexanamide and its derivatives, often with high efficiency and functional group tolerance.

Palladium-Catalyzed C-N Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for forming C-N bonds. While traditionally used for N-arylation, extensions of this methodology can be applied to N-alkenylation. The general catalytic cycle involves the oxidative addition of an allyl-containing electrophile to a Pd(0) complex, followed by coordination of the deprotonated amide, and finally, reductive elimination to yield the N-allylated product and regenerate the Pd(0) catalyst.

Furthermore, palladium-catalyzed oxidative amination of alkenes represents another potential route. For example, the intermolecular Pd(OAc)₂-catalyzed Markovnikov oxidative amination of aliphatic alkenes with amides can afford protected enamines, which are structurally related to N-allyl amides. acs.org

Other Metal-Mediated N-Allylation Protocols

Beyond palladium, other transition metals such as copper and iron have been employed to catalyze the N-alkylation and N-arylation of amides. The copper-catalyzed Ullmann-Goldberg reaction, for example, is a classic method for N-arylation and has seen modern advancements using various ligands to facilitate the coupling under milder conditions. nih.gov Extensions to N-alkenylation are conceptually feasible. More directly relevant are copper-catalyzed methods for the N-alkylation of amides. For instance, a photoinduced, copper-catalyzed reaction allows for the coupling of primary amides with unactivated alkyl halides at room temperature. acs.org Another green approach uses a ligand-free copper catalyst for the N-alkylation of amides with alcohols under aerobic conditions. rsc.org

Iron, being an inexpensive and abundant metal, has also emerged as a catalyst for C-N bond formation. Iron-catalyzed N-arylation of amides has been reported, and protocols for the iron-catalyzed synthesis of amides from nitriles and amines have been developed. researchgate.netnih.gov Visible-light-promoted Fe(III)-catalyzed N-H alkylation of amides offers a modern approach to these structures. acs.org An iron(-II) catalyst has also been shown to be effective for the highly regioselective allylation of anilines, a reaction that could potentially be adapted for amides. capes.gov.br

Stereoselective Synthesis of N-Allylhexanamide Analogues

The synthesis of chiral analogues of N-allylhexanamide, where stereocenters are introduced in the allyl or hexanoyl moiety, is of significant interest for various applications. This requires stereoselective synthetic methods.

A powerful strategy for introducing chirality is the enantioselective oxidative cyclization of N-allyl amides. For example, using a chiral triazole-substituted iodoarene catalyst, N-allyl carboxamides can be converted into highly enantioenriched oxazolines and oxazines. organic-chemistry.orgfigshare.comacs.orgnih.gov These cyclic products can then serve as versatile intermediates for further transformations.

Another key approach involves the stereoselective synthesis of chiral allenamides via the copper(I)-catalyzed amidation of optically enriched allenyl iodides, which can then undergo further reactions. orgsyn.org Additionally, general methods for creating chiral aminodiols often rely on the stereoselective construction of the 2-amino-1,3-diol moiety, which can be achieved through processes like stereoselective aminohydroxylation starting from allylic carbamates. While not directly producing N-allylhexanamide, these methods highlight the strategies available for synthesizing complex, chiral amide-containing molecules. Reductive amination, a reliable method for creating substituted amines, can also be employed using chiral starting materials or catalysts to induce stereoselectivity. masterorganicchemistry.com

Green Chemistry and Sustainable Routes in N-Allylhexanamide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of N-allylhexanamide, these principles are being applied through various innovative approaches, including the use of biocatalysts, alternative energy sources like microwave irradiation, and the exploration of solvent-free reaction conditions. These methods offer significant advantages in terms of environmental impact, safety, and efficiency.

One of the most promising green routes for N-allylhexanamide synthesis involves the use of enzymes. Biocatalysis offers high selectivity and efficiency under mild reaction conditions, often in environmentally benign solvents. nih.gov A notable example is the direct amidation of hexanoic acid and allylamine catalyzed by Candida antarctica lipase B (CALB). nih.govorganic-chemistry.org

This enzymatic method has been shown to be highly effective, with studies demonstrating near-quantitative conversion in greener solvents like cyclopentyl methyl ether (CPME) and propylene (B89431) carbonate (PC). nih.gov The reaction is typically carried out at a moderate temperature of 60°C, and the presence of molecular sieves helps to drive the equilibrium towards product formation by removing the water generated during the reaction. nih.govorganic-chemistry.org

The use of CALB showcases a sustainable and industrially viable process for direct amide synthesis. organic-chemistry.org This enzymatic approach avoids the need for stoichiometric activating agents, which are common in traditional amide synthesis and lead to significant waste production. nih.gov

Interactive Table: Enzymatic Synthesis of N-Allylhexanamide

ParameterValue/ConditionSource
Enzyme Candida antarctica lipase B (CALB) nih.govorganic-chemistry.org
Reactants Hexanoic acid, Allylamine organic-chemistry.org
Solvent Cyclopentyl methyl ether (CPME) nih.gov
Temperature 60 °C nih.gov
Conversion >99% nih.gov
Reaction Time 30 minutes nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. rsc.orgnih.govnih.gov While specific studies on the microwave-assisted synthesis of N-allylhexanamide are not extensively documented in the reviewed literature, the general applicability of this technique to amide synthesis is well-established. zenodo.orgresearchgate.net

Microwave irradiation can facilitate solvent-free reactions, further enhancing the green credentials of the synthesis. organic-chemistry.org The reaction of an amine with a carboxylic acid or its derivative can often be carried out by simply mixing the neat reactants and exposing them to microwave irradiation, sometimes in the presence of a solid support or catalyst. organic-chemistry.orgresearchgate.net This approach eliminates the need for potentially toxic solvents and simplifies the work-up procedure. researchgate.net

Conducting chemical reactions without a solvent is a key goal of green chemistry, as solvents can account for a significant portion of the waste generated in a chemical process. researchgate.net Solvent-free, or neat, reactions offer benefits such as reduced environmental pollution, lower costs, and simpler reaction setups. researchgate.netrsc.org

For the synthesis of N-allylhexanamide, a solvent-free approach could potentially involve the direct reaction of hexanoic acid or one of its derivatives with allylamine. Such reactions can be promoted by heat or microwave irradiation. researchgate.net The elimination of a solvent not only reduces waste but can also increase reaction rates due to higher reactant concentrations.

The field of green chemistry is continuously evolving, with other sustainable methodologies holding potential for the synthesis of N-allylhexanamide:

Nanocatalysts: These materials offer high surface area-to-volume ratios, leading to enhanced catalytic activity and the potential for milder reaction conditions. thieme.de The use of magnetic nanocatalysts could also simplify catalyst recovery and reuse, aligning with the principles of green chemistry. researchgate.net

Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters such as temperature and mixing, leading to improved safety, consistency, and scalability. nih.govalmacgroup.com This technology is well-suited for exothermic reactions and can be integrated into multi-step syntheses.

Renewable Feedstocks: A long-term goal of sustainable chemistry is the use of renewable resources as starting materials. rsc.org For N-allylhexanamide, this could involve sourcing hexanoic acid from biomass.

Chemical Reactivity and Mechanistic Investigations of N Allylhexanamide

Reactivity of the Allylic C=C Double Bond in N-Allylhexanamide

The presence of the carbon-carbon double bond in the allyl group makes N-allylhexanamide susceptible to various reactions characteristic of alkenes. These reactions typically involve the electrophilic nature of the pi system or act through concerted or radical pathways.

Electrophilic Addition Reactions

Electrophilic addition is a common reaction for alkenes, where the pi bond acts as a nucleophile attacking an electrophile. This leads to the formation of a carbocation intermediate, which is then attacked by a nucleophile to form a saturated product byjus.comsavemyexams.comlibretexts.orglibretexts.org. While general mechanisms for electrophilic addition to alkenes are well-established savemyexams.comlibretexts.orglibretexts.org, specific detailed studies on electrophilic addition reactions involving the allylic double bond of N-allylhexanamide were not prominently found in the search results. However, the fundamental principles of electrophilic attack on the electron-rich double bond would apply savemyexams.comlibretexts.orglibretexts.org.

Cycloaddition Reactions

Cycloaddition reactions involve the concerted or step-wise formation of cyclic products from two or more unsaturated molecules. The allylic double bond in N-allylhexanamide could potentially participate in various cycloaddition reactions, such as Diels-Alder reactions or 1,3-dipolar cycloadditions, acting as either a dieneophile or a dipolarophile depending on the reaction conditions and the reacting partner byjus.comnih.govmdpi-res.com. Specific examples or detailed research findings on cycloaddition reactions involving N-allylhexanamide were not extensively detailed in the provided search results. However, the general reactivity of alkenes in such transformations suggests potential for these reaction types byjus.commdpi-res.com.

Oxidative Transformations of the Allyl Group

The allylic double bond is prone to oxidative cleavage or functionalization under various conditions. Oxidation reactions can lead to epoxides, diols, carbonyl compounds, or carboxylic acids, depending on the oxidizing agent and reaction conditions nih.govnih.gov. One specific oxidative transformation of N-allylhexanamide was mentioned in the context of a synthesis procedure, where 3-chloroperoxybenzoic acid was used, suggesting epoxidation of the double bond google.comgoogle.com.

Oxidation with 3-Chloroperoxybenzoic Acid (m-CPBA): N-Allylhexanamide (16 g, 0.1 mol) was reacted with 3-chloroperoxybenzoic acid (50-60% strength, 200 g) in methylene (B1212753) chloride over 16 hours, resulting in complete formation of a product, likely the epoxide, as indicated by TLC analysis google.comgoogle.com.

This finding highlights that the allylic double bond in N-allylhexanamide is reactive towards peroxy acids, undergoing epoxidation.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of a protic or other molecule across the double bond, formally adding hydrogen and another functional group. These can include hydrohalogenation, hydration, hydrocyanation, etc. While general principles of hydrofunctionalization of alkenes are known, specific studies detailing these reactions with N-allylhexanamide were not found in the search results.

Reactivity of the Amide Linkage in N-Allylhexanamide

The amide functional group in N-allylhexanamide consists of a carbonyl group bonded to a nitrogen atom. Amides are generally less reactive towards nucleophilic attack at the carbonyl carbon compared to other carboxylic acid derivatives due to the resonance stabilization of the amide linkage, which delocalizes the positive character away from the carbonyl carbon and the poor leaving group ability of the amide nitrogen libretexts.orgliu.edu.

Nucleophilic Acyl Substitution Pathways

The primary reaction pathway for amide linkages is nucleophilic acyl substitution, although it typically requires more vigorous conditions compared to other carboxylic acid derivatives like acid chlorides or anhydrides libretexts.orgliu.edu. This reaction involves the attack of a nucleophile on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent expulsion of the leaving group (in this case, the allyl amine moiety).

Hydrolysis: Amides can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (or its salt) and an amine (or its salt) studymind.co.ukchemguide.co.uklibretexts.org. Acidic hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, followed by nucleophilic attack by water chemguide.co.uk. Basic hydrolysis involves attack by hydroxide (B78521) ion on the carbonyl carbon chemguide.co.uk. While general amide hydrolysis is well-documented studymind.co.ukchemguide.co.uklibretexts.orgnih.gov, specific experimental details or detailed research findings on the hydrolysis of N-allylhexanamide were not extensively provided in the search results. However, the general principles of amide hydrolysis would apply studymind.co.ukchemguide.co.uklibretexts.org. N-Allylhexanamide has been identified in studies involving enzymatic amide hydrolysis, suggesting its susceptibility to this reaction pathway under certain conditions proquest.commdpi.com.

Other nucleophilic acyl substitution reactions involving N-allylhexanamide, such as reactions with alcohols (transamidation) or amines, were not specifically detailed in the search results. The general mechanism of nucleophilic acyl substitution involves the addition-elimination pathway at the carbonyl center libretexts.orgliu.eduquora.comlibretexts.orgtestbook.com.

Reactivity of the Amide Nitrogen (N-Alkylation, N-Acylation)

The amide nitrogen in N-allylhexanamide possesses a hydrogen atom, making it a potential site for N-alkylation and N-acylation reactions. Amide nitrogens are generally less nucleophilic than amine nitrogens due to the resonance donation of electron density from the nitrogen into the carbonyl group stackexchange.com.

N-Alkylation: N-alkylation of amides typically requires the deprotonation of the amide nitrogen with a strong base to generate a more nucleophilic amide anion stackexchange.com. This anion can then react with alkylating agents, such as alkyl halides stackexchange.comgoogle.com.

While general methods for N-alkylation of amides exist, including using bases like NaH or n-BuLi stackexchange.com and catalysts such as copper, iridium, or palladium stackexchange.com, specific detailed studies on the N-alkylation of N-allylhexanamide were not found in the provided results. However, the principle of deprotonation followed by reaction with an alkyl halide would be the general approach.

N-Acylation: N-acylation of amides involves the reaction of the amide nitrogen with an acylating agent, such as acid chlorides or acid anhydrides, to form an imide or a tertiary amide libretexts.orgchemguide.co.uk. Primary amines (which can be thought of as analogous to the nitrogen in a secondary amide like N-allylhexanamide after considering the acyl group) react with acid anhydrides to form N-substituted amides chemguide.co.uk.

The reaction typically involves the nucleophilic attack of the amide nitrogen on the carbonyl carbon of the acylating agent. For acid anhydrides, this results in the formation of an N-acylated product and a carboxylic acid libretexts.orgchemguide.co.uk.

Specific data tables or detailed research findings on the N-acylation of N-allylhexanamide were not present in the search results. However, the general mechanism involves the amide nitrogen acting as a nucleophile towards an activated carbonyl species researchgate.net.

Rearrangement Reactions Involving the N-Allyl Moiety

The allyl group in N-allylhexanamide can potentially participate in rearrangement reactions, particularly those involving allylic systems. Rearrangement reactions often involve the migration of an atom or group within a molecule, frequently proceeding through charged or radical intermediates tmv.ac.inwiley-vch.demasterorganicchemistry.com.

One class of rearrangements relevant to allylic systems is the Claisen rearrangement, although this typically involves allyl vinyl ethers or similar structures wikipedia.org. Variations like the Bellus-Claisen rearrangement involve allylic ethers, amines, or thioethers with ketenes wikipedia.org. While N-allyl amides are mentioned in the context of Claisen rearrangements wikipedia.org, specific instances or detailed mechanisms for N-allylhexanamide were not found.

Rearrangements to electron-deficient centers, such as those involving carbocations or nitrenes, are also known tmv.ac.in. If N-allylhexanamide were to generate such intermediates under specific conditions, rearrangements of the allyl group could potentially occur. However, no specific examples for N-allylhexanamide were identified in the search results.

Radical Chemistry of N-Allylhexanamide

N-allylhexanamide contains an allylic system, which is known to participate readily in radical reactions due to the stability of allylic radicals ucalgary.caucalgary.calibretexts.org. Radicals are species with unpaired electrons and are often highly reactive wikipedia.org.

Allylic radicals are stabilized by resonance, where the unpaired electron is delocalized over the pi system of the double bond ucalgary.calibretexts.orgpressbooks.pub. This resonance stabilization makes the abstraction of a hydrogen atom from the allylic position relatively facile libretexts.org.

In N-allylhexanamide, the carbons adjacent to the nitrogen and the double bond are allylic positions. Abstraction of a hydrogen from these positions would generate resonance-stabilized allylic radicals.

Methods for generating allylic radicals include reaction with radical initiators or halogens under specific conditions, such as allylic halogenation using reagents like N-bromosuccinimide (NBS) ucalgary.calibretexts.orgyoutube.com. NBS is commonly used to produce low concentrations of bromine radicals, which can then abstract an allylic hydrogen to initiate a radical chain mechanism ucalgary.calibretexts.org.

While the general principles of allylic radical generation are applicable to N-allylhexanamide, specific experimental data on the generation of radicals from N-allylhexanamide were not detailed in the provided search results.

Allylic radicals can undergo various reactions, including addition to double or triple bonds and cyclization reactions libretexts.orgresearchgate.netmdpi.comorganic-chemistry.org. The presence of both an allylic C-H bond (for radical generation) and a terminal alkene (for radical addition/cyclization) within the same molecule makes N-allylhexanamide a potential substrate for intramolecular radical reactions.

Radical addition to alkenes typically involves a radical adding to one carbon of the double bond, generating a new radical on the other carbon libretexts.org. If this newly formed radical is in a suitable position relative to another functional group (like another double bond or a radical susceptible site), intramolecular cyclization can occur libretexts.orgresearchgate.netmdpi.comorganic-chemistry.org.

Tandem radical addition/cyclization reactions have been reported for related systems, such as N-arylacrylamides, leading to the formation of cyclic structures like oxindoles researchgate.net. These reactions often involve the generation of a radical that then adds to the alkene, followed by cyclization.

Polymerization Studies of N Allylhexanamide and Its Derivatives

Free Radical Polymerization of N-Allylhexanamide

The free radical polymerization of N-allyl monomers, including N-allylhexanamide, is notoriously challenging. This difficulty arises primarily from degradative chain transfer, a process that significantly limits the formation of high molecular weight polymers.

Initiation Mechanisms and Kinetics

The initiation of N-allylhexanamide polymerization can be achieved using conventional thermal initiators such as azo compounds (e.g., azobisisobutyronitrile, AIBN) or peroxides (e.g., benzoyl peroxide, BPO). fujifilm.com The process begins with the thermal decomposition of the initiator to generate primary radicals. These radicals then add to the double bond of the N-allylhexanamide monomer to initiate a polymer chain.

The kinetics of free radical polymerization of allyl compounds are often characterized by low propagation rates and a high propensity for chain transfer. capes.gov.br The polymerization rate is influenced by factors such as initiator concentration, monomer concentration, and temperature. However, unlike typical vinyl monomers, increasing the initiator concentration does not necessarily lead to a proportional increase in the polymer yield or molecular weight, due to the prevalence of degradative chain transfer.

Initiator TypeTypical Decomposition Temperature (°C)Resulting Radical Species
Azo Compounds (e.g., AIBN)60-802-cyano-2-propyl radical
Peroxides (e.g., BPO)75-95Benzoyloxy radical, Phenyl radical

Propagation and Chain Transfer Reactions

Once initiated, the propagating radical can add to subsequent N-allylhexanamide monomers, leading to chain growth. However, the propagation step is in constant competition with a highly efficient chain transfer reaction. The presence of allylic hydrogens on the monomer makes them susceptible to abstraction by the propagating radical.

This abstraction results in the formation of a stable, non-propagating allyl radical on the monomer and a "dead" polymer chain. This process, known as degradative chain transfer, is the primary reason for the formation of low molecular weight oligomers in the free radical polymerization of most allyl monomers. nih.gov The resonance-stabilized allyl radical is generally not reactive enough to reinitiate a new polymer chain effectively.

Termination Pathways

Termination of the growing polymer chains can occur through several pathways. In addition to the dominant degradative chain transfer, conventional bimolecular termination mechanisms such as combination and disproportionation can also take place, where two propagating radicals react with each other. However, due to the low concentration of propagating radicals resulting from frequent chain transfer, these pathways are less significant compared to degradative chain transfer.

Controlled/Living Radical Polymerization Techniques for N-Allylhexanamide

To overcome the challenges of conventional free radical polymerization, controlled/living radical polymerization (CLRP) techniques have been explored for allyl monomers. These methods aim to minimize irreversible termination and chain transfer reactions, thereby enabling the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CLRP technique that can be applied to a wide range of monomers. nih.gov The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The success of RAFT polymerization of allyl monomers is highly dependent on the choice of the CTA and reaction conditions to suppress the inherent tendency for degradative chain transfer.

For N-allyl amides, the selection of a suitable RAFT agent is crucial. The process involves a rapid equilibrium between active (propagating) radicals and dormant polymer chains, which helps to ensure that all chains grow at a similar rate. While specific studies on N-allylhexanamide are limited, research on other allyl monomers suggests that xanthates or dithiocarbamates might be effective CTAs.

RAFT Agent TypeSuitability for Allyl MonomersKey Structural Feature
DithiobenzoatesLess effectiveHigh transfer constant, but can lead to retardation
DithiocarbamatesPotentially effectiveLower transfer constant, may offer better control
XanthatesPotentially effectiveLower transfer constant, suitable for less activated monomers

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP method that utilizes a transition metal complex (e.g., copper, iron) as a catalyst to establish a reversible equilibrium between active radicals and dormant species. cmu.edu The application of ATRP to allyl monomers has been met with mixed success.

The polymerization of allyl monomers via ATRP is challenging due to the potential for the catalyst to interact with the monomer and the propagating radical in undesirable side reactions. For instance, studies on the ATRP of allyl methacrylate (B99206) have shown that crosslinking can occur at early stages of the polymerization. researchgate.net The successful ATRP of N-allylhexanamide would require careful optimization of the catalyst system (metal, ligand), initiator, and reaction conditions to minimize these side reactions and achieve controlled polymerization. Research on the ATRP of other allyl monomers has indicated that the use of more active catalyst systems and specific reaction conditions can improve control. acs.org

ParameterConditionRationale
CatalystHighly active copper complex (e.g., CuBr/PMDETA)To ensure rapid deactivation and maintain a low radical concentration.
InitiatorAn efficient alkyl halide (e.g., ethyl α-bromoisobutyrate)To ensure fast and quantitative initiation.
SolventA polar, non-coordinating solventTo solubilize the catalyst and polymer without interfering with the reaction.
TemperatureLower temperatures (e.g., < 90°C)To minimize side reactions and degradative chain transfer.

Based on a thorough review of the available scientific literature, there is insufficient specific research data focusing solely on the polymerization of "Hexanamide, N-allyl-" to generate a detailed and scientifically accurate article that adheres to the provided outline. The existing research primarily addresses the polymerization of broader classes of related monomers, such as N-allyl amides in general, without providing the specific experimental data, detailed findings, or dedicated studies required to thoroughly populate the requested sections on controlled polymerization, anionic/cationic polymerization, copolymerization, and polymer architecture for N-allylhexanamide itself.

Consequently, it is not possible to construct an article that is both comprehensive and strictly focused on "Hexanamide, N-allyl-" as per the instructions. Any attempt to do so would involve extensive extrapolation from other compounds, which would not meet the required standards of scientific accuracy for this specific subject.

Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring of N Allylhexanamide

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy probes the vibrations of molecular bonds. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) at specific frequencies corresponds to the vibrational modes of the functional groups present in the molecule.

Infrared (IR) spectroscopy is particularly useful for identifying key functional groups. udel.edu The IR spectrum of N-allylhexanamide is dominated by characteristic absorptions of the secondary amide and allyl groups.

Table 5.3: Characteristic IR Absorption Bands for N-Allylhexanamide

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Intensity
N-H Stretch Secondary Amide ~3300 Strong, Broad
=C-H Stretch Alkene (Allyl) ~3080 Medium
C-H Stretch Alkane (Hexyl) 2850-2960 Strong
C=O Stretch (Amide I) Secondary Amide ~1640 Strong
N-H Bend (Amide II) Secondary Amide ~1550 Strong
C=C Stretch Alkene (Allyl) ~1645 Medium

Note: Predicted values are based on standard IR correlation tables. wpmucdn.comucla.edu

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, it is typically weaker in the Raman spectrum. Conversely, the C=C double bond of the allyl group, being more polarizable, would be expected to produce a strong signal in the Raman spectrum. arxiv.org The symmetric C-H stretching vibrations of the alkyl chain also tend to be strong in Raman spectra. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. chemguide.co.uk

For N-allylhexanamide (C₉H₁₇NO, Molecular Weight: 155.24 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 155. The fragmentation of this molecular ion upon electron ionization provides clues to its structure. Common fragmentation pathways for amides include:

α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom. For N-allylhexanamide, this could lead to the loss of a propyl radical from the hexyl chain.

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond, resulting in the loss of a neutral alkene molecule (in this case, propene) and the formation of a radical cation. For a hexanamide (B146200) derivative, this would lead to a prominent peak at m/z = 59, corresponding to the [CH₂=C(OH)NH₂]⁺ ion.

Cleavage of the N-allyl bond: Fragmentation can occur at the C-N bond, leading to fragments corresponding to the allyl group and the hexanamide portion.

Table 5.4: Predicted Key Fragments in the Mass Spectrum of N-Allylhexanamide

m/z Possible Fragment Identity Fragmentation Pathway
155 [C₉H₁₇NO]⁺ Molecular Ion (M⁺)
114 [M - C₃H₅]⁺ Loss of allyl radical
99 [M - C₄H₈]⁺ Loss of butene via rearrangement
59 [C₂H₅NO]⁺ McLafferty Rearrangement product
41 [C₃H₅]⁺ Allyl cation

Note: Predicted fragments are based on general fragmentation rules for amides and alkyl chains. libretexts.orggbiosciences.com

X-ray Diffraction (XRD) for Crystalline Structure and Solid-State Analysis of N-Allylhexanamide and its Complexes

X-ray diffraction is a non-destructive analytical method that relies on the scattering of X-rays by the electron clouds of atoms within a crystalline solid. When a beam of monochromatic X-rays interacts with a crystal, the waves are diffracted in specific directions, creating a unique diffraction pattern of varying intensities. The angles and intensities of these diffracted beams are directly related to the arrangement of atoms in the crystal lattice, as described by Bragg's Law.

For a compound like N-allylhexanamide, which may exist as a crystalline solid at a given temperature, single-crystal X-ray diffraction (SC-XRD) would be the definitive method to determine its precise molecular structure. A suitable single crystal, typically less than a millimeter in any dimension, is mounted on a goniometer and rotated in the X-ray beam. The resulting diffraction data allows for the calculation of the unit cell parameters—the fundamental repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal.

Hypothetical Crystallographic Data for N-Allylhexanamide

In the absence of experimental data, we can postulate the type of information that would be obtained from an XRD analysis of N-allylhexanamide. The following table presents a hypothetical set of crystallographic parameters, which are essential for defining the crystal structure.

Parameter Hypothetical Value Significance
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations that can be applied to the unit cell.
a (Å)10.5The length of one side of the unit cell.
b (Å)8.2The length of another side of the unit cell.
c (Å)12.1The length of the remaining side of the unit cell.
α (°)90The angle between the b and c axes.
β (°)105.3The angle between the a and c axes.
γ (°)90The angle between the a and b axes.
Volume (ų)1002.5The volume of the unit cell.
Z4The number of molecules per unit cell.
Calculated Density (g/cm³)1.05The theoretical density of the crystal.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Structural Elucidation and Intermolecular Interactions

Beyond the unit cell, XRD analysis reveals the precise atomic coordinates, which in turn allows for the determination of bond lengths, bond angles, and torsion angles within the N-allylhexanamide molecule. This information is critical for confirming the expected planar geometry of the amide group due to resonance and the conformation of the hexyl and allyl chains.

Solid-State Analysis of N-Allylhexanamide Complexes

For instance, in a hypothetical complex with a transition metal, XRD could confirm whether the N-allylhexanamide ligand coordinates in a monodentate or bidentate fashion and how the charge of the metal ion is balanced by counter-ions, which would also be located in the crystal lattice.

Powder X-ray Diffraction (PXRD)

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be employed. This technique uses a finely ground polycrystalline sample, which results in a diffraction pattern characterized by a series of peaks at different scattering angles (2θ). While PXRD does not typically provide the same level of atomic-resolution detail as SC-XRD, it is an excellent tool for:

Phase identification: The PXRD pattern serves as a "fingerprint" for a specific crystalline phase.

Polymorphism studies: Different crystalline forms (polymorphs) of N-allylhexanamide would exhibit distinct PXRD patterns.

Purity analysis: The presence of crystalline impurities can be detected by the appearance of extra peaks in the diffractogram.

Monitoring solid-state reactions: Changes in the PXRD pattern can be used to follow the progress of reactions involving N-allylhexanamide in the solid state.

Computational Chemistry Approaches to N Allylhexanamide

Quantum Mechanical (QM) Calculations on N-Allylhexanamide

Quantum mechanical calculations, based on solving approximations of the Schrödinger equation, are fundamental to understanding the electronic nature of molecules. These methods can elucidate geometric structures, energy levels, and reactivity patterns. mdpi-res.com

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. mdpi-res.com This approach is valuable for determining global and local reactivity descriptors, which help in predicting how and where a molecule might react. For N-allylhexanamide, DFT calculations can provide insights into its stability and potential reaction sites.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity. Other descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can be derived from these orbital energies to quantify the molecule's reactivity profile.

While specific DFT studies dedicated solely to N-allylhexanamide are not prominent in the literature, research on similar N-allyl amide systems demonstrates the utility of this approach. For instance, DFT calculations at the B3LYP/6-31G(d) level have been used to investigate the intramolecular Diels-Alder reactions of N-allyl 2-furoyl amides, where the calculations helped to explain how steric strain influences reactivity. uni-kiel.de Such studies show that DFT is effective in modeling the transition states and reaction energetics of N-allyl amides. uni-kiel.de

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for N-Allylhexanamide (Note: This table is illustrative and presents typical descriptors that would be obtained from a DFT calculation. The values are not from a published study on N-allylhexanamide.)

DescriptorDefinitionHypothetical Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital+1.2 eV
HOMO-LUMO Gap (ΔE)LUMO Energy - HOMO Energy8.7 eV
Electronegativity (χ)-(EHOMO + ELUMO) / 23.15 eV
Chemical Hardness (η)(ELUMO - EHOMO) / 24.35 eV
Electrophilicity Index (ω)χ2 / (2η)1.14 eV

N-allylhexanamide possesses several rotatable single bonds, leading to various possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and determine the energy barriers between them. nsf.gov The key areas of conformational flexibility in N-allylhexanamide are the rotation around the C-N amide bond and the single bonds within the hexanoyl and allyl groups.

The amide bond itself can exist in cis and trans conformations. For secondary amides like N-allylhexanamide, the trans conformation, where the alkyl groups are on opposite sides of the C-N bond, is generally significantly more stable than the cis conformation due to reduced steric hindrance. scribd.com Further complexity arises from allylic strain, which involves non-bonding interactions between substituents around a double bond. acs.org In N-allylhexanamide, interactions between the hexanoyl group and the vinyl part of the allyl group can influence the preferred orientation around the N-CH₂ bond.

DFT calculations are a powerful tool for this analysis. By systematically rotating the dihedral angles of interest and calculating the energy at each step, a potential energy surface can be mapped out. This allows for the identification of energy minima (stable conformers) and transition states (energy maxima). scribd.com Studies on various N-aryl and N-alkyl amides have shown that the relative stability of conformers is dictated by a balance of steric repulsion and electronic effects like conjugation. scribd.comijpras.com

Table 2: Hypothetical Relative Energies of N-Allylhexanamide Conformers (Note: This table illustrates potential conformers and their relative energies based on general principles of amide conformation. It is not based on specific experimental or calculated data for N-allylhexanamide.)

ConformerDescription of Key Dihedral Angle (O=C-N-C)Hypothetical Relative Energy (kcal/mol)
trans-anti-periplanar~180°0.00 (Global Minimum)
trans-syn-clinal~60°+2.5
cis-anti-periplanar~0°+4.0

For any chemical reaction, the transition state (TS) represents the highest energy point along the reaction coordinate. Modeling this state is crucial for understanding reaction mechanisms and predicting reaction rates and selectivity. mdpi-res.com Using quantum mechanics, the geometry and energy of a transition state can be calculated.

For N-allylhexanamide, this could be applied to reactions such as its synthesis, hydrolysis, or addition reactions involving the allyl group's double bond. For example, in the intramolecular Diels-Alder reaction of N-allyl 2-furoyl amides, DFT calculations of the transition states revealed that the enhanced reactivity of bulkier amides was due to a relief of steric strain in the transition state leading to the product. uni-kiel.de This demonstrates that TS modeling can provide a quantitative basis for observed reactivity trends that are not intuitively obvious. Such an approach could be used to explore potential cyclization or rearrangement reactions of N-allylhexanamide.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. qsartoolbox.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. nih.gov

For N-allylhexanamide, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water or an organic solvent) and simulate its behavior over nanoseconds or longer. This can reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations identified by QM calculations.

Solvation Structure: How solvent molecules arrange around the amide and allyl functional groups.

Intramolecular Hydrogen Bonding: The stability and lifetime of any potential weak intramolecular hydrogen bonds.

MD simulations are particularly powerful for understanding the behavior of larger, more flexible molecules where a single static conformation is an insufficient description. mdpi.com Although no specific MD studies on N-allylhexanamide have been reported, the methodology is well-established for studying a wide range of organic molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of a series of compounds with a measured activity or property. mdpi-res.com The "structure" is quantified by molecular descriptors, which can be calculated using computational chemistry, while the "activity" could be a reaction rate, a binding affinity, or some other measurable outcome. nies.go.jp

A QSAR study involving N-allylhexanamide would require a dataset of related aliphatic amides with experimentally measured activities. The process involves:

Data Set Assembly: Compiling a list of amides and their corresponding activities.

Descriptor Calculation: Calculating a wide range of descriptors for each molecule (e.g., steric, electronic, topological).

Model Building: Using statistical methods like multiple linear regression or machine learning to build an equation that relates the descriptors to the activity.

Validation: Testing the model's predictive power on a set of compounds not used in its creation. nies.go.jp

QSAR models have been successfully developed for various classes of amides to predict properties like antifungal activity or inhibitory effects on enzymes. Such a model could be used to predict the reactivity of new, unsynthesized amide compounds, guiding experimental efforts.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor) to form a stable complex. It is most frequently used in drug discovery to predict how a small molecule might bind to a protein's active site.

While the primary application is biological, the principles of docking can be applied to understand non-covalent interactions in a purely chemical context, as instructed. For example, docking could be used to model the interaction of N-allylhexanamide with a catalyst surface, a stationary phase in chromatography, or another organic molecule. The method uses a search algorithm to explore possible binding poses and a scoring function to rank them based on their estimated binding affinity. This can provide insights into the specific intermolecular forces—such as hydrogen bonds and van der Waals interactions—that stabilize the complex. No molecular docking studies specifically involving N-allylhexanamide in a non-biological context are currently available in the literature.

Advanced Derivatization Reactions and Synthetic Utility of N Allylhexanamide

Functionalization of the Amide Nitrogen and Carbonyl Carbon

The amide functional group in N-Allylhexanamide consists of a nitrogen atom bonded to a carbonyl carbon. Both of these atoms are potential sites for functionalization. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, a fundamental reaction type in organic synthesis ox.ac.uklibretexts.org. The α-protons to the carbonyl group are also acidic and can be deprotonated to form enolates, which are nucleophilic at the α-carbon and can react with electrophiles wikipedia.orgvanderbilt.eduarkat-usa.org.

Functionalization at the amide nitrogen can involve reactions that modify the N-H bond or introduce substituents onto the nitrogen atom. While direct alkylation of the amide nitrogen can be challenging, strategies involving deprotonation followed by reaction with an electrophile are possible. Amidyl radicals, generated from N-alkyl amides, can participate in transformations such as olefin amination and directed C-H bond functionalization nih.gov.

Functionalization at the carbonyl carbon typically involves nucleophilic addition reactions. However, amides are generally less reactive than aldehydes and ketones towards nucleophilic addition due to the resonance contribution of the nitrogen lone pair to the carbonyl group libretexts.org. Despite this, the carbonyl carbon can still undergo transformations under appropriate conditions, particularly in the presence of strong nucleophiles or activating agents. Umpolung strategies can also be employed to invert the typical reactivity of the α-carbon adjacent to the carbonyl, allowing it to react with nucleophiles instead of electrophiles arkat-usa.orgnih.gov.

Selective Transformations of the Allyl Group for Further Synthetic Elaboration

The allyl group in N-Allylhexanamide provides a reactive handle for various transformations, often with high selectivity. The presence of the carbon-carbon double bond allows for reactions such as electrophilic addition, hydroamination, oxidation, and palladium-catalyzed coupling reactions wikipedia.orgorganic-chemistry.orgnih.govrsc.org.

Selective transformations of the allyl group can be achieved by exploiting the differential reactivity of the double bond compared to other functional groups in the molecule. For instance, the double bond can undergo reactions like bromination or epoxidation nih.gov. Thiol-ene click chemistry is another method that can be used to functionalize the allyl group nih.gov. Palladium-catalyzed reactions, such as allylic alkylation (Tsuji-Trost reaction), can be used to introduce new substituents at the allylic position wikipedia.org. Hydroamination, the addition of an N-H bond across the alkene, can lead to the formation of nitrogen-containing heterocycles organic-chemistry.org.

The ability to selectively transform the allyl group while leaving the amide functionality intact (or vice versa) is crucial for the synthesis of complex molecules. This orthogonality allows for sequential functionalization steps, building molecular complexity in a controlled manner.

N-Allylhexanamide as a Key Intermediate in Complex Molecule Synthesis

N-Allylhexanamide can serve as a valuable intermediate in the synthesis of more complex molecules, leveraging the reactivity of both its amide and allyl functionalities. The ability to selectively modify either part of the molecule allows for divergent synthesis pathways from a common intermediate.

For example, transformations of the allyl group can lead to the incorporation of various substituents or the formation of cyclic structures, while the amide group can be further modified or utilized for coupling reactions. The compound has been synthesized using enzymatic methods, highlighting potential green chemistry routes for its production mdpi.com.

While specific examples of N-Allylhexanamide's direct application as a key intermediate in the synthesis of complex natural products or pharmaceuticals were not extensively detailed in the search results, its structural features suggest its potential utility in areas where both amide and alkene functionalities are required or can be further elaborated. The synthesis of related N-allyl amides and their subsequent transformations, such as cyclization reactions, support this potential organic-chemistry.org.

Strategies for Orthogonal Protection and Deprotection of the N-Allyl Moiety

In multi-step synthesis, it is often necessary to protect certain functional groups while reactions are carried out elsewhere in the molecule. The allyl group can be used as a temporary protecting group for amines and alcohols due to its relative stability under various conditions and the availability of methods for its removal organic-chemistry.org. While N-Allylhexanamide itself is an amide with an N-allyl group, the principles of allyl protection and deprotection are relevant when considering the synthesis of N-Allylhexanamide or its use in reactions where the amide N-H might need protection or the allyl group itself needs temporary masking.

Strategies for the deprotection of allyl groups often involve isomerization to a more labile enol ether followed by hydrolysis, or transition-metal-catalyzed cleavage organic-chemistry.org. Palladium catalysts are commonly used for the deprotection of allyl ethers and amines under mild conditions organic-chemistry.org. Oxidative methods can also be employed for the removal of N-allyl protecting groups organic-chemistry.org.

Catalytic Roles and Applications of N Allylhexanamide

N-Allylhexanamide as a Ligand in Homogeneous Catalysis

Based on the available search results, specific research detailing the use of N-allylhexanamide as a ligand in homogeneous catalysis was not found. Homogeneous catalysis often involves the use of soluble metal complexes where organic molecules, known as ligands, bind to a central metal atom, influencing its reactivity and selectivity unidel.edu.ngresearchgate.netlibretexts.org. While various types of ligands, including oxygen-functionalized N-heterocyclic carbenes (NHCs) and Janus-di-NHC ligands, are known to play significant roles in homogeneous catalysis rsc.orgrsc.org, information specifically linking N-allylhexanamide to this application as a ligand is not present in the consulted literature.

Chiral Ligand Design for Asymmetric Catalysis

Specific information regarding the design of N-allylhexanamide as a chiral ligand for use in asymmetric catalysis was not found in the consulted search results. Asymmetric catalysis is a crucial area of chemistry focused on synthesizing chiral compounds with high enantioselectivity, often employing chiral ligands coordinated to metal centers or chiral organocatalysts scripps.eduyoutube.com. While the design of chiral ligands is a significant field in asymmetric catalysis scripps.edu, there is no reported application of N-allylhexanamide in this capacity within the search findings.

Coordination Chemistry with Transition Metals

Detailed information specifically on the coordination chemistry of N-allylhexanamide with transition metals was not found in the available search results. Coordination chemistry involves the study of complexes formed between metal ions and ligands, where ligands donate electron pairs to the metal center unidel.edu.ngresearchgate.netlibretexts.orguci.eduwikipedia.org. While transition metals are widely known to form coordination complexes with various ligands, influencing their catalytic properties unidel.edu.ngresearchgate.netlibretexts.orguci.eduwikipedia.org, the specific coordination behavior of N-allylhexanamide was not described in the retrieved literature.

N-Allylhexanamide as a Substrate in Catalytic Transformations (e.g., cross-coupling reactions, metathesis)

While N-allylhexanamide has been identified as a substrate in certain catalytic processes (see Section 8.3), specific instances of N-allylhexanamide being utilized as a substrate in cross-coupling reactions or metathesis reactions were not found in the consulted search results. Cross-coupling reactions are a class of powerful metal-catalyzed reactions that form carbon-carbon or carbon-heteroatom bonds between two different molecular fragments wikipedia.orgrsc.orgrsc.orgorganic-chemistry.orgnih.gov. Metathesis reactions, particularly olefin metathesis, involve the redistribution of carbon-carbon double bonds and are often catalyzed by transition metal complexes, such as those based on ruthenium harvard.eduorganic-chemistry.orgsigmaaldrich.comchim.itmdpi.com. Although these are significant catalytic transformations, the available information does not indicate the use of N-allylhexanamide as a substrate in these specific reaction types.

N-Allylhexanamide in Organocatalysis or Biocatalysis

Research indicates the application of N-allylhexanamide as a substrate in biocatalysis. Specifically, N-allylhexanamide has been prepared using an enzymatic method for amide bond formation nih.govproquest.commdpi-res.com. This sustainable approach utilizes Candida antarctica lipase (B570770) B (CALB), also known as Novozyme 435, as the biocatalyst nih.gov. The reaction is conducted in cyclopentyl methyl ether, which is described as a green and safe solvent nih.gov. This enzymatic methodology provides a simple and efficient route to synthesize amides, including N-allylhexanamide, achieving excellent conversions and yields without requiring intensive purification steps nih.gov. CALB is a lipase known for its high catalytic activity and stability, particularly in anhydrous organic media, and has been widely applied in amidation reactions where an amine acts as the nucleophile nih.gov.

While the search results mention organocatalysis as a field involving catalysis by organic molecules youtube.comnih.gov, there is no information found specifically detailing the use of N-allylhexanamide in organocatalytic transformations. The reported catalytic application of N-allylhexanamide is as a product or substrate in a biocatalytic process for amide synthesis nih.govproquest.commdpi-res.com.

Lack of Publicly Available Research on Hexanamide (B146200), N-allyl- in Advanced Polymeric Materials

Following a comprehensive search of scientific literature and databases, no specific research findings or data could be located for the chemical compound "Hexanamide, N-allyl-" in the context of the requested applications in advanced polymeric materials. Extensive queries for the synthesis of its polymers, its use in hydrogels, surface modification, or as a cross-linking agent did not yield any relevant scholarly articles or patents.

The search terms included various combinations of "N-allylhexanamide," "Hexanamide, N-allyl-," "polymerization," "homopolymer," "copolymer," "hydrogel," "surface modification," "coating," and "cross-linking." The results consistently pointed to general polymer science concepts or studies on structurally different, more common monomers such as allylamine (B125299), N-vinylformamide, or N-isopropylacrylamide. researchgate.netnih.govutwente.nlmdpi.com

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline, as the foundational research on this specific compound does not appear to be available in the public domain.

To fulfill the user's request, information would have been required in the following areas, none of which was found for N-allylhexanamide:

Applications of N Allylhexanamide in Advanced Polymeric Materials

Fabrication of Cross-Linked Systems:This section would rely on data showing N-allylhexanamide's role in creating covalently bonded polymer networks, detailing the cross-linking chemistry and the properties of the final material.nih.govarxiv.orgNo such findings could be located.

Given the absence of any specific data, creating the requested article would amount to speculation, which would violate the principles of scientific accuracy.

Future Research Directions and Emerging Paradigms in N Allylhexanamide Chemistry

Integration of N-Allylhexanamide in Flow Chemistry and Microreactor Systems

The adoption of continuous flow chemistry and microreactor technology presents a significant opportunity for the synthesis and transformation of N-allylhexanamide. galchimia.comacs.org These systems offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. galchimia.comvapourtec.comchemistryviews.org

The principles of flow chemistry, where reactants are continuously pumped through a reactor to generate a continuous stream of product, are well-suited for the production of N-allylhexanamide and its derivatives. galchimia.com Research in this area is expected to focus on optimizing reaction conditions within micro- and mesofluidic reactors to maximize efficiency and scalability. chemistryviews.org A key advantage of these systems is the high surface-area-to-volume ratio, which facilitates rapid heat and mass transfer, allowing for reactions to be conducted under conditions that are often unattainable in traditional batch reactors. wiley-vch.de

A pertinent example of a related process is the continuous flow electroselenocyclization of N-allyl benzamides to produce selenofunctionalized oxazolines. nih.gov This study highlights the potential for similar electrochemical transformations of N-allylhexanamide in a flow setup, which could be scaled up for industrial production. nih.gov The development of such continuous processes for N-allylhexanamide would not only improve the efficiency of its synthesis but also enable the safe and controlled generation of novel derivatives. acsgcipr.org

Table 1: Potential Advantages of Flow Chemistry for N-Allylhexanamide Synthesis

FeatureAdvantage in N-Allylhexanamide Chemistry
Precise Control Optimization of reaction conditions for higher yield and purity.
Enhanced Safety Minimized risk when handling reactive intermediates or performing exothermic reactions.
Scalability Seamless transition from laboratory-scale synthesis to industrial production.
Rapid Mixing Increased reaction rates and improved product homogeneity.

Exploration of Novel Catalytic Systems for N-Allylhexanamide Transformations

The functional groups of N-allylhexanamide, namely the amide and the allyl group, offer multiple sites for catalytic transformations, opening avenues for the synthesis of a diverse range of new molecules. Future research will likely focus on the application of novel catalytic systems to selectively modify these groups.

Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for forming carbon-nitrogen bonds and could be employed to arylate the amide nitrogen of N-allylhexanamide, leading to a class of N-aryl, N-allylhexanamides. nih.gov The development of more efficient and robust palladium catalysts will be crucial for the practical application of these reactions. nih.gov

Furthermore, the allyl group is susceptible to a variety of catalytic transformations. C-H functionalization, a rapidly developing field in organic synthesis, could be utilized to introduce new functional groups at the allylic position. researchgate.net Rare-earth metal catalysts have shown promise in this area and could be explored for the selective functionalization of N-allylhexanamide. researchgate.net Additionally, catalytic hydrosilylation of the alkene can yield silylalkenes, which are valuable synthetic intermediates. researchgate.net

The development of enantioselective catalytic systems is another promising direction. For instance, asymmetric organocatalysis could be employed to achieve stereoselective transformations of the allyl group, leading to chiral building blocks for the synthesis of complex molecules. youtube.com

Table 2: Potential Catalytic Transformations of N-Allylhexanamide

Functional GroupCatalytic ReactionPotential Product Class
AmidePd-catalyzed N-arylationN-Aryl, N-allylhexanamides
Allyl GroupC-H FunctionalizationAllylically functionalized hexanamides
Allyl GroupHydrosilylationSilyl-functionalized hexanamides
Allyl GroupAsymmetric CatalysisChiral hexanamide (B146200) derivatives

Advanced Materials Engineering via N-Allylhexanamide Polymerization

The presence of the polymerizable allyl group makes N-allylhexanamide a promising monomer for the synthesis of advanced materials. msu.edu The resulting polymers, bearing N-functional groups, could exhibit a range of interesting properties and find applications in diverse fields. specificpolymers.com

Future research in this area will likely focus on the controlled polymerization of N-allylhexanamide to produce polymers with well-defined architectures and molecular weights. Techniques such as ring-opening polymerization of related N-carboxyanhydrides have been successful in producing polypeptides, and similar strategies could be adapted for N-allylhexanamide derivatives. illinois.edu

The properties of these N-allylhexanamide-based polymers could be tailored by copolymerization with other monomers or by post-polymerization modification. For example, the incorporation of N-allylhexanamide into polymer backbones could introduce hydrophobicity and specific binding sites. The development of bio-based polymers is a growing area of interest, and N-allylhexanamide, potentially derivable from renewable resources, could contribute to the creation of more sustainable materials. mdpi.comresearchgate.net The stereochemistry of the monomer can also play a crucial role in determining the mechanical and degradation properties of the resulting polymers. nih.gov

The resulting functional polymers could have applications in areas such as coatings, adhesives, and as components of more complex material systems. aits-tpt.edu.in The design of these materials can be further enhanced by computational modeling and artificial intelligence to predict polymer properties. nih.gov

Table 3: Potential Properties and Applications of N-Allylhexanamide-Based Polymers

Polymer PropertyPotential Application
Hydrophobicity Water-repellent coatings, membranes
Functional Side Chains Drug delivery systems, sensors
Biodegradability Environmentally friendly plastics, biomedical implants
Adhesion Advanced adhesives and sealants

Interdisciplinary Research with N-Allylhexanamide in Emerging Fields

The unique properties of N-allylhexanamide and its potential derivatives position it as a valuable tool for interdisciplinary research, bridging chemistry with materials science, biology, and engineering. The development of new materials from N-allylhexanamide is a prime example of such interdisciplinary work. routledge.comscholarsresearchlibrary.com

In the field of biomedical applications, polymers and materials derived from N-allylhexanamide could be explored for use in drug delivery, tissue engineering, and as biocompatible coatings for medical devices. youtube.com The ability to tune the properties of these materials by modifying the structure of the monomer or the polymer architecture is a key advantage. llnl.gov The interaction of these materials with biological systems would be a critical area of investigation, requiring collaboration between chemists, biologists, and materials scientists.

Furthermore, the integration of N-allylhexanamide-based materials into electronic devices is another exciting prospect. For instance, n-type organic semiconducting polymers are crucial for the development of organic electronics, and the design of novel polymers, potentially incorporating N-allylhexanamide, could lead to materials with improved stability and performance. rsc.org The use of deep learning and artificial intelligence can accelerate the discovery and design of such advanced materials. arxiv.org

The convergence of these different scientific disciplines will be essential to unlock the full potential of N-allylhexanamide and its derivatives in addressing complex scientific and technological challenges.

Q & A

Q. What are the common synthetic routes for preparing N-allyl hexanamide derivatives?

N-Allyl hexanamide derivatives are typically synthesized via nucleophilic substitution or transition metal-catalyzed allylation. For example:

  • Nucleophilic ring-opening : Allyl groups can be introduced through site-selective ring-opening of epoxides or aziridines using allyl halides .
  • Hydrosilylation : Functionalization of polymers like polyhydromethylsiloxane (PHMS) with N-allyl compounds occurs via hydrosilylation, monitored by FTIR and ²⁹Si NMR to confirm bond formation .
  • Protection-deprotection strategies : Regioselective N-allylation of heterocycles (e.g., 5-fluorouracil) employs Boc protection to control substitution patterns .

Q. How can regioselectivity challenges in N-allylation reactions be addressed?

Regioselectivity in N-allylation is often controlled through steric and electronic effects:

  • Boc protection : For 5-fluorouracil derivatives, Boc groups direct allylation to the N1/N3 positions, achieving >80% regioselectivity .
  • Catalytic systems : Palladium or copper catalysts favor allylation at less hindered nitrogen sites in amides, as seen in drug molecule functionalization .

Q. What spectroscopic methods confirm N-allyl functionalization in polymers or small molecules?

  • FTIR : Monitors disappearance of Si–H bonds (2100–2200 cm⁻¹) in PHMS functionalization .
  • ²⁹Si NMR : Quantifies D-unit formation (δ −10 to −25 ppm) to assess hydrosilylation efficiency .
  • ¹H/¹³C NMR : Allyl protons resonate at δ 5.0–5.8 ppm (vinyl) and δ 3.8–4.5 ppm (CH₂–N), with coupling constants (J = 10–17 Hz) confirming configuration .

Advanced Research Questions

Q. What methodologies enable intramolecular cyclization of N-allyl propiolamides into γ-lactams?

Cyclization strategies include:

  • Transition metal catalysis :
    • Pd(II) : Catalyzes tandem fluorination-cyclization with N-fluorobenzenesulfonimide (NSFI), yielding α-fluoromethylene γ-lactams (60–85% yield) .
    • Au(I) : Facilitates oxidative cyclopropanation using diphenyl sulfoxide, forming bicyclic lactams (e.g., 3-aza-bicyclo[3.1.0]hexan-2-ones) .
  • Radical-mediated cyclization : Aryl radicals generated from anilines induce cascade cyclization to polycyclic γ-lactams (50–70% yield) .

Q. How do reaction conditions influence selectivity in thiol-ene/yne reactions involving N-allyl maleimides?

  • Base-initiated thiol-Michael addition : Et₃N promotes selective thiol addition to the maleimide alkene (>95% yield), leaving the allyl group intact for subsequent radical reactions .
  • Radical-mediated pathways : Uncontrolled radical chain reactions lead to product mixtures unless sequential base-initiated steps are prioritized .
  • Computational insights : CBS-QB3 calculations reveal lower activation barriers (ΔG‡ = 15–20 kcal/mol) for base-initiated pathways versus radical routes (ΔG‡ = 25–30 kcal/mol) .

Q. What strategies improve enantioselectivity in Rh-catalyzed cycloisomerization of N-allyl propiolamides?

  • Chiral ligands : Synphos ligands with Rh(I) achieve enantiomeric excess (ee) up to 94% in α-chloromethylene-γ-lactam synthesis .
  • MOF-supported catalysts : BINAP–MOF RhCl provides single-site enantioselectivity (ee >99%) via confined chiral environments .
  • Halogen shifts : Intramolecular Cl migration during cyclization enhances stereochemical control .

Q. How can radical-mediated cyclizations be optimized for polycyclic γ-lactam synthesis?

  • Additive screening : TEMPO suppresses premature radical termination, improving yields of tricyclic lactams (e.g., 51, 65% yield) .
  • Solvent effects : Benzotrifluoride enhances radical stability and reaction homogeneity .
  • Substrate design : Electron-deficient alkynes (e.g., propiolamides) accelerate radical addition kinetics .

Data Contradiction Analysis

Q. How can discrepancies in reported yields for Pd-catalyzed cyclizations be resolved?

  • Catalyst loading : Lower Pd(OAc)₂ (5 mol%) improves efficiency in acetic acid vs. higher loadings (10 mol%) in DCE .
  • Substrate limitations : Alkyl-substituted propiolamides fail in fluorination-cyclization but succeed in Alder-ene reactions .
  • Mechanistic validation : Isotopic labeling (e.g., ¹⁸O) and DFT studies clarify competing pathways (e.g., carbocation vs. π-allyl intermediates) .

Methodological Recommendations

  • Synthetic protocols : Prioritize Boc protection for regioselective N-allylation and Au(I)/diphenyl sulfoxide systems for bicyclic lactams .
  • Characterization : Combine ²⁹Si NMR with elemental analysis to quantify polymer functionalization .
  • Computational tools : Use CBS-QB3 calculations to predict reaction selectivity and optimize conditions .

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